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Compound of Interest

Compound Name:
Ethyl 5-hydroxypiperidine-3-

carboxylate hydrochloride

Cat. No.: B580536 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of predicted spectroscopic data for Ethyl 5-
hydroxypiperidine-3-carboxylate hydrochloride. Due to the limited availability of published

experimental data for this specific salt, the information presented herein is based on the

analysis of its free base and structurally related compounds, combined with established

principles of spectroscopic interpretation for amine hydrochlorides.

Chemical Structure
Compound Name: Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride Molecular

Formula: C₈H₁₆ClNO₃ Molecular Weight: 209.67 g/mol Structure:
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Ethyl 5-
hydroxypiperidine-3-carboxylate hydrochloride. These predictions are derived from data for

similar piperidine derivatives and general spectroscopic principles.

Predicted ¹H NMR Data
Solvent: D₂O
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Chemical Shift
(ppm)

Multiplicity
Number of
Protons

Assignment Notes

~4.20 q 2H -O-CH₂-CH₃

Quartet due to

coupling with the

methyl protons.

~4.00 m 1H CH-OH

Multiplet,

complex splitting

due to adjacent

protons. Shift is

influenced by the

hydroxyl group.

~3.50 - 3.20 m 2H

Piperidine ring

protons adjacent

to N (H2, H6)

Downfield shift

expected due to

the electron-

withdrawing

effect of the

protonated

nitrogen.

Complex

multiplets due to

axial and

equatorial

protons.

~3.00 m 1H CH-COOEt

Multiplet,

deshielded by

the adjacent

ester group.

~2.20 - 1.80 m 4H
Piperidine ring

protons (H3, H4)

Complex

multiplets

representing the

remaining

methylene

protons of the

piperidine ring.
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~1.25 t 3H -O-CH₂-CH₃

Triplet due to

coupling with the

methylene

protons.

Predicted ¹³C NMR Data
Solvent: D₂O

Chemical Shift (ppm) Assignment Notes

~175 C=O Carbonyl carbon of the ester.

~68 CH-OH
Carbon bearing the hydroxyl

group.

~62 -O-CH₂-CH₃
Methylene carbon of the ethyl

ester.

~50 Piperidine C2, C6

Carbons adjacent to the

protonated nitrogen, shifted

downfield.

~45 CH-COOEt
Methine carbon adjacent to the

ester.

~30 Piperidine C4
Methylene carbon of the

piperidine ring.

~14 -O-CH₂-CH₃
Methyl carbon of the ethyl

ester.

Predicted Infrared (IR) Spectroscopy Data
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Frequency Range (cm⁻¹)
Functional Group
Assignment

Notes

3400 - 3200 (broad) O-H stretch

Broad peak indicative of

hydrogen bonding from the

hydroxyl group.

3000 - 2800 (broad) N-H⁺ stretch

Broad and strong absorption

characteristic of a secondary

amine salt. This band often

shows fine structure and can

overlap with C-H stretching

vibrations.[1][2][3]

2980 - 2850 C-H stretch

Aliphatic C-H stretching

vibrations from the piperidine

ring and ethyl group.

~1735 C=O stretch (ester)
Strong absorption typical for

the carbonyl group of an ester.

1620 - 1560 N-H⁺ bend

Characteristic bending

vibration for a secondary

amine salt.[3]

~1200 C-O stretch (ester)
Stretching vibration of the C-O

bond in the ester group.

~1100 C-O stretch (alcohol)
Stretching vibration of the C-O

bond of the secondary alcohol.

Predicted Mass Spectrometry Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://cdnsciencepub.com/doi/pdf/10.1139/v56-231
https://www.researchgate.net/publication/237848484_Hydrogen_bonding_in_the_amine_hydrohalides_II_The_infrared_spectrum_from_4000_to_2200_cm-1
https://www.researchgate.net/publication/237847755_The_infrared_spectra_of_secondary_amines_and_their_salts
https://www.researchgate.net/publication/237847755_The_infrared_spectra_of_secondary_amines_and_their_salts
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Value (Predicted) Assignment Notes

174.1130 [M+H]⁺ (of free base)

The molecular ion of the free

base (Ethyl 5-

hydroxypiperidine-3-

carboxylate, C₈H₁₅NO₃) is

expected to be observed. The

hydrochloride salt itself will not

be detected.

156.0923 [M+H - H₂O]⁺
Loss of a water molecule from

the molecular ion.

128.0970 [M+H - C₂H₅OH]⁺
Loss of ethanol from the

molecular ion.

Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic

analysis of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride.

Synthesis of Ethyl 5-hydroxypiperidine-3-carboxylate
hydrochloride
A plausible synthetic route involves the reduction of a pyridine precursor followed by

esterification and salt formation.

Step 1: Reduction of Ethyl 5-hydroxynicotinate A solution of ethyl 5-hydroxynicotinate in a

suitable solvent (e.g., ethanol or acetic acid) is subjected to catalytic hydrogenation. A platinum

or rhodium-based catalyst (e.g., PtO₂ or Rh/C) is added, and the mixture is hydrogenated

under pressure (e.g., 50-100 psi) at room temperature until the reaction is complete (monitored

by TLC or GC-MS). The catalyst is then removed by filtration, and the solvent is evaporated

under reduced pressure to yield crude Ethyl 5-hydroxypiperidine-3-carboxylate.

Step 2: Formation of the Hydrochloride Salt The crude free base is dissolved in a minimal

amount of a suitable solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric

acid in the same or a miscible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with
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stirring until precipitation is complete. The resulting solid is collected by filtration, washed with

cold solvent, and dried under vacuum to afford Ethyl 5-hydroxypiperidine-3-carboxylate
hydrochloride as a solid.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded

on a 400 MHz or higher field spectrometer. The sample is dissolved in a suitable deuterated

solvent, typically Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), due to the ionic nature of

the hydrochloride salt. Chemical shifts are reported in parts per million (ppm) relative to a

standard internal reference.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared

(FTIR) spectrometer. The solid sample is typically prepared as a KBr (potassium bromide)

pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is

recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an

Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass

analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a

small amount of formic acid) and introduced into the mass spectrometer. The analysis is

typically performed in positive ion mode to observe the protonated molecular ion of the free

base.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of

Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride.
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Spectroscopic Characterization
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Caption: Synthesis and Characterization Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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